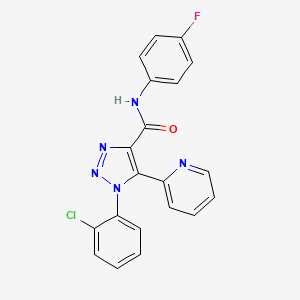

1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

描述

This compound features a 1,2,3-triazole core substituted at position 1 with a 2-chlorophenyl group, at position 5 with a pyridin-2-yl group, and at position 4 with a carboxamide linked to a 4-fluorophenyl moiety.

属性

IUPAC Name |

1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-pyridin-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClFN5O/c21-15-5-1-2-7-17(15)27-19(16-6-3-4-12-23-16)18(25-26-27)20(28)24-14-10-8-13(22)9-11-14/h1-12H,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOQPFUNNGNQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a similar nucleophilic substitution reaction using 4-fluorobenzyl chloride.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction with pyridine-2-carboxylic acid or its derivatives.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

化学反应分析

1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups, using reagents such as sodium methoxide or bromine.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups, such as fluorine and chlorine, in the phenyl rings enhances the antibacterial activity of these compounds. For instance, compounds similar to 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide were tested and demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Properties

Triazoles are widely recognized for their antifungal activity. The compound may share this property due to its structural similarities with other triazole derivatives. Studies have reported that triazole-containing hybrids show potent antifungal effects against pathogenic fungi such as Candida albicans and Aspergillus fumigatus, making them valuable in treating fungal infections .

Anti-inflammatory Effects

Some triazole derivatives have been investigated for their anti-inflammatory properties. The compound's potential to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases. Research indicates that modifications in the triazole structure can significantly influence its anti-inflammatory efficacy .

Pesticidal Activity

Triazole compounds have been explored as fungicides in agriculture. The compound's structural features may confer protective effects against plant pathogens, thus enhancing crop yield and health. Studies suggest that triazoles can inhibit fungal growth by disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes .

Polymer Development

The unique properties of triazoles have led to their incorporation into polymer matrices for enhanced material performance. The compound could be utilized in synthesizing advanced materials with improved thermal stability and mechanical strength. Research has focused on developing polymers that incorporate triazole units to enhance their functionality in various applications .

Case Studies and Experimental Findings

作用机制

The mechanism of action of 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

N-(2-Fluorobenzyl)-1-(4-Fluorophenyl)-5-(3-Pyridinyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structural Differences : The carboxamide group is substituted with a 2-fluorobenzyl instead of a 4-fluorophenyl.

- The pyridin-3-yl substituent (vs. pyridin-2-yl) could affect hydrogen-bonding interactions in biological targets .

N-[1-(Furan-2-yl)ethyl]-1-(2-Methoxyphenyl)-5-(Pyridin-2-yl)-1H-1,2,3-Triazole-4-Carboxamide

- Structural Differences : A methoxyphenyl group replaces the 2-chlorophenyl, and the carboxamide is linked to a furan-containing ethyl group.

- Implications : The methoxy group’s electron-donating nature may reduce electrophilicity, impacting reactivity in enzymatic environments. The furan moiety could introduce metabolic vulnerabilities via oxidation .

1-(4-Fluorophenyl)-5-(Pyridin-4-yl)-N-[(Pyridin-4-yl)methyl]-1H-1,2,3-Triazole-4-Carboxamide

- Structural Differences : Dual pyridin-4-yl groups replace the 2-chlorophenyl and pyridin-2-yl substituents.

Core Heterocycle Modifications

5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxamide

- Structural Differences: A pyrazole core replaces the triazole, with an amino group at position 3.

- Implications: The pyrazole’s reduced aromaticity compared to triazole may lower thermal stability. The amino group could participate in additional hydrogen bonding, altering pharmacological activity .

Epoxiconazole

- Structural Differences : A 1,2,4-triazole with an epoxide and trifluoromethyl group, used as a fungicide.

生物活性

The compound 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A triazole ring, which contributes to its pharmacological properties.

- Chlorophenyl and fluorophenyl substituents that may enhance its biological activity through electronic effects.

- A pyridine moiety that can facilitate interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing the triazole core exhibit a range of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory actions

- Cholinesterase inhibition

Antimicrobial Activity

Triazoles have been reported to possess significant antimicrobial properties. For instance, derivatives of triazole have shown efficacy against various bacterial strains. In a study involving triazole derivatives, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 9 μM against Mycobacterium tuberculosis . The specific compound may exhibit similar or enhanced activity due to its unique substituents.

Anticancer Potential

The anticancer potential of triazole derivatives is well-documented. For example, compounds based on the triazole scaffold have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy. A related study highlighted that certain triazole compounds achieved IC50 values as low as 0.023 μM against IDO1 . This suggests that the compound could be further investigated for its potential anticancer applications.

Cholinesterase Inhibition

The compound's structural characteristics may also position it as a cholinesterase inhibitor. Triazole derivatives have been synthesized with notable inhibition percentages against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a related study reported AChE inhibition rates exceeding 86% at concentrations around 0.316 μM . Such activity could indicate potential applications in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

- Synthesis and Evaluation

- Mechanistic Studies

Data Summary

常见问题

Basic: What are the common synthetic routes for 1-(2-chlorophenyl)-N-(4-fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the regioselectivity of triazole formation. Key steps include:

Preparation of the azide precursor from 2-chlorophenyl-substituted propargylamine.

Reaction with a substituted pyridinyl alkyne to form the triazole core.

Carboxamide coupling using HATU/DIPEA-mediated activation with 4-fluoroaniline.

Optimize yields by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF/THF mixtures) to minimize side reactions .

Advanced: How can regioselectivity challenges in triazole synthesis be addressed for derivatives with multiple substituents?

Methodological Answer:

Regioselectivity in triazole formation (1,4- vs. 1,5-disubstitution) can be controlled using:

- Catalytic systems : Ruthenium-based catalysts favor 1,5-regioisomers, while copper(I) stabilizes 1,4-products.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance CuAAC regioselectivity.

- Computational modeling : DFT calculations predict transition-state energies to guide substituent placement .

Basic: What experimental strategies improve the aqueous solubility of this lipophilic triazole-carboxamide?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrin-based solubilizers to enhance dissolution.

- Salt formation : React with HCl or trifluoroacetic acid to generate water-soluble salts.

- Prodrug derivatization : Introduce phosphate or glycoside groups at the carboxamide nitrogen .

Advanced: How can molecular dynamics (MD) simulations predict solvent interactions for solubility optimization?

Methodological Answer:

- Perform MD simulations using software like GROMACS with explicit solvent models (e.g., TIP3P water).

- Analyze solvation free energy (ΔG_solv) and hydrogen-bonding networks around the triazole core.

- Validate predictions with experimental solubility assays in DMSO/water gradients .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR : H and C NMR to confirm substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl).

- HRMS : High-resolution mass spectrometry for molecular formula validation.

- FT-IR : Carboxamide C=O stretch (~1680 cm) and triazole ring vibrations (~1450 cm) .

Advanced: How to resolve crystallographic ambiguities in triazole-containing compounds using SHELX?

Methodological Answer:

- Use SHELXL for refinement: Apply TWIN/BASF commands to handle twinning in low-symmetry crystals.

- Density modification : SHELXE for phase improvement in cases of weak diffraction (e.g., high-disorder substituents).

- Validate with R-factor convergence (<5% discrepancy) and Fo-Fc maps .

Basic: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).

- Cellular viability : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7).

- Binding affinity : Surface plasmon resonance (SPR) for target engagement studies .

Advanced: How to analyze contradictory SAR data in triazole-carboxamide derivatives?

Methodological Answer:

- Multivariate analysis : PCA or PLS regression to identify substituent effects on activity.

- Crystal structure-activity relationships : Overlay ligand-bound protein structures (e.g., PDB 1HH) to map steric clashes .

- Meta-analysis : Compare datasets across PubChem bioassays (AID 743255) to resolve outliers .

Basic: How to assess metabolic stability in hepatic microsomes?

Methodological Answer:

- Incubate compound with human liver microsomes (HLM) and NADPH cofactor.

- Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 min.

- Calculate half-life (t) using first-order kinetics .

Advanced: What strategies mitigate off-target effects in kinase inhibition studies?

Methodological Answer:

- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler).

- Covalent docking : Use AutoDock Vina to design irreversible inhibitors with cysteine-targeting warheads.

- Proteomics : SILAC-based quantification to identify off-target protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。